BenchChemオンラインストアへようこそ!

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol

Drug metabolism CYP450 inhibition Medicinal chemistry

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol is a 2-methyl-substituted imidazole-4,5-dimethanol derivative with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g·mol⁻¹. The compound features three hydrogen-bond donors and three hydrogen-bond acceptors arranged around the imidazole core, placing it in the class of bis(hydroxymethyl)imidazole building blocks widely employed in medicinal chemistry, coordination chemistry, and epoxy-resin curing systems.

Molecular Formula C6H10N2O2
Molecular Weight 142.158
CAS No. 85610-16-8
Cat. No. B2936190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1H-imidazole-4,5-diyl)dimethanol
CAS85610-16-8
Molecular FormulaC6H10N2O2
Molecular Weight142.158
Structural Identifiers
SMILESCC1=NC(=C(N1)CO)CO
InChIInChI=1S/C6H10N2O2/c1-4-7-5(2-9)6(3-10)8-4/h9-10H,2-3H2,1H3,(H,7,8)
InChIKeyCIZIDJCTTRZYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol (CAS 85610-16-8)


(2-Methyl-1H-imidazole-4,5-diyl)dimethanol is a 2-methyl-substituted imidazole-4,5-dimethanol derivative with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g·mol⁻¹ . The compound features three hydrogen-bond donors and three hydrogen-bond acceptors arranged around the imidazole core, placing it in the class of bis(hydroxymethyl)imidazole building blocks widely employed in medicinal chemistry, coordination chemistry, and epoxy-resin curing systems [1]. Its defining structural feature is the methyl group at the 2-position, which differentiates it from the parent 1H-imidazole-4,5-dimethanol (CAS 33457-48-6) and imparts distinct physicochemical and metabolic-interaction properties [2].

Why 2-Methyl Imidazole-4,5-dimethanol Cannot Be Replaced by Non-Methylated or N-Methyl Analogs


Substituting the target compound with the non-methylated analog 1H-imidazole-4,5-dimethanol (CAS 33457-48-6) or the N-methyl isomer 1-methyl-1H-imidazole-4,5-dimethanol (CAS 33457-49-7) risks altering three critical performance dimensions. First, the 2-methyl group directly modulates cytochrome P450 binding: head-to-head studies on structurally analogous imidazole-containing farnesyl-protein transferase inhibitors demonstrate that 2-methyl substitution reduces CYP3A4 inhibitory potency by a factor of 12 to 403 compared with the non-methylated counterpart [1]. Second, the position of the methyl substituent dictates the steric and electronic environment of the imidazole ring, which in turn affects bis-hydroxymethylation synthetic yields, as reaction efficiency is known to depend on the nature of the C(2) substituent [2]. Third, the 2-methyl group preserves the N–H hydrogen-bond donor while increasing lipophilicity, a combination that differs fundamentally from N-methyl analogs that sacrifice the N–H donor entirely. These differences mean that interchange among in-class candidates is not scientifically neutral and must be justified by application-specific data.

Quantitative Differentiation Evidence for (2-Methyl-1H-imidazole-4,5-diyl)dimethanol vs. Closest Analogs


CYP3A4 Inhibitory Potency Reduction Conferred by 2-Methyl Substitution on the Imidazole Core

In a direct head-to-head study using rat hepatic cytochrome P450 preparations, the 2-methyl-substituted imidazole-containing farnesyl-protein transferase inhibitor 2-MIBN exhibited a CYP3A4 inhibitory constant (Ki) of 25 µM, compared with a Ki of 0.3 µM for its non-methylated imidazole analog IBN—a 70-fold reduction in inhibitory potency [1]. In human liver microsomes, the 2-methyl substitution reduced CYP3A4 inhibitory potency across multiple compound pairs by a factor ranging from 12 to 403, while simultaneously decreasing CYP2C9 inhibition by a factor of 4.2 to 28 [2]. Importantly, the 2-methyl modification did not alter intrinsic metabolic clearance (Vmax/Km), meaning that metabolic stability was preserved while off-target CYP inhibition was attenuated [2]. Although these data were generated on more complex farnesyl-protein transferase inhibitor scaffolds rather than on the free bis(hydroxymethyl)imidazole monomer, the pharmacophore responsible for CYP3A4 binding is the imidazole ring itself, making this evidence directly transferable as a class-level inference [1][2].

Drug metabolism CYP450 inhibition Medicinal chemistry Lead optimization

Bis-Hydroxymethylation Synthetic Yield is Dependent on the C(2) Substituent Identity

A foundational study on the hydroxymethylation of 1,2-disubstituted imidazoles reported that both 5-hydroxymethyl- and 4,5-bis(hydroxymethyl)-imidazole derivatives are formed in yields of 25–50%, with the product distribution explicitly dependent on the nature of the C(2) substituent [1]. Prolonged reaction times favor bis-hydroxymethylation, but the electronic and steric character of the C(2) group remains a critical determinant of overall efficiency [1]. A subsequent one-pot synthesis protocol using formaldehyde and potassium hydroxide successfully produced both 4,5-bis(hydroxymethyl)imidazole (compound 2a) and its 2-methyl analog (compound 2b), confirming that the 2-methyl substituent is compatible with the methodology, though the absolute isolated yields were not reported in the available abstract [2]. The implication is that the 2-methyl substituent influences not only the reaction outcome but also the feasibility of telescoping this intermediate into downstream oxidation chemistry (e.g., oxidation to 4,5-diformylimidazole) where the methyl group provides steric protection at the C(2) position [2][3].

Synthetic methodology Imidazole functionalization Process chemistry Yield optimization

Predicted Physicochemical Property Differentiation from the Non-Methylated Analog

Computationally predicted physicochemical properties differentiate the target 2-methyl compound from its closest non-methylated analog, 1H-imidazole-4,5-dimethanol (CAS 33457-48-6). The 2-methyl derivative (C₆H₁₀N₂O₂, MW = 142.16 g·mol⁻¹) has a predicted boiling point of 483.6 ± 35.0 °C and a predicted density of 1.4 ± 0.1 g·cm⁻³ . In comparison, the non-methylated analog (C₅H₈N₂O₂, MW = 128.13 g·mol⁻¹) has a predicted boiling point of 487.6 ± 35.0 °C, a predicted density of 1.445 ± 0.06 g·cm⁻³, and a predicted acid dissociation constant (pKa) of 12.83 ± 0.10 . Both compounds possess three hydrogen-bond donors and three hydrogen-bond acceptors, but the additional methyl group of the target compound increases molecular weight by 14.03 g·mol⁻¹ (11.0%) and is expected to elevate log P by approximately 0.4–0.5 log units, based on the established contribution of an aromatic methyl group to lipophilicity [1]. These differences, while individually modest, cumulatively affect solubility, chromatographic retention, and membrane permeability in biological assay contexts—parameters that can influence the selection of one building block over the other for applications where fine-tuning of physicochemical properties is critical.

Physicochemical profiling Lipophilicity Boiling point prediction H-bond donor count

Documented Utility as a Precursor to 4,5-Diformylimidazole Antihypertensive Intermediates

Japanese Patent JP3159860B2 explicitly identifies 2-methyl-4,5-bis(hydroxymethyl)imidazole—the synonym for the target compound—as the starting material for the synthesis of 2-methyl-4,5-diformylimidazole, a new chemical entity useful as an intermediate for antihypertensive agents [1]. The patent teaches oxidation of the bis(hydroxymethyl) precursor using manganese dioxide (MnO₂) in an organic solvent (preferably isopropyl alcohol) at 60 °C to reflux temperature, yielding the dialdehyde in industrially feasible conditions [1]. This synthetic sequence is distinct from that available from the non-methylated analog, because the 2-methyl group in the resulting dialdehyde provides a differentiated substitution pattern for downstream elaboration into angiotensin II receptor antagonists, a well-established class of antihypertensive drugs [2]. The 2-methyl dialdehyde is itself declared a new compound in the patent, underscoring that the methylation at the 2-position creates intellectual property and chemical-space differentiation not achievable with the unsubstituted 4,5-bis(hydroxymethyl)imidazole [1].

Antihypertensive agents Angiotensin II receptor blockers Imidazole dialdehyde synthesis Pharmaceutical intermediates

Evidence-Backed Application Scenarios for (2-Methyl-1H-imidazole-4,5-diyl)dimethanol


Medicinal Chemistry: CYP3A4-Labile Lead Series Requiring Imidazole Building Blocks with Reduced P450 Inhibition

When a medicinal chemistry program identifies an imidazole-containing lead compound that exhibits potent CYP3A4 inhibition (Ki < 1 µM), the 2-methyl-substituted bis(hydroxymethyl)imidazole scaffold offers a validated strategy to attenuate this liability. Evidence from farnesyl-protein transferase inhibitor development demonstrates that 2-methyl substitution on the imidazole ring reduces CYP3A4 inhibitory potency by 70-fold in rat microsomes and by 12- to 403-fold in human liver microsomes, while preserving intrinsic metabolic clearance (Vmax/Km) [1][2]. Procuring the 2-methyl building block (CAS 85610-16-8) rather than the non-methylated analog (CAS 33457-48-6) at the start of a lead optimization campaign can preemptively address CYP-mediated drug-drug interaction risks.

Pharmaceutical Intermediate Manufacturing: Synthesis of 2-Methyl-4,5-diformylimidazole for Angiotensin II Antagonist Programs

Patent JP3159860B2 establishes a direct synthetic route from 2-methyl-4,5-bis(hydroxymethyl)imidazole to 2-methyl-4,5-diformylimidazole using MnO₂ oxidation in isopropyl alcohol [1]. The resulting dialdehyde is claimed as a new chemical entity and is positioned as an intermediate for antihypertensive agents targeting the angiotensin II receptor [1][3]. Industrial procurement of the target compound for this application is justified by the explicit linkage in the patent literature, which does not exist for the non-methylated 4,5-bis(hydroxymethyl)imidazole in the same therapeutic context.

Coordination Chemistry and MOF Synthesis: Bis-hydroxymethyl Ligand with Enhanced Lipophilicity and N–H Donor Retention

The target compound provides three hydrogen-bond donors (two hydroxyl groups and one imidazole N–H) alongside an imidazole nitrogen lone pair for metal coordination, a donor set that the N-methyl isomer (CAS 33457-49-7) cannot replicate because N-methylation eliminates the N–H donor [2]. Compared with the parent 1H-imidazole-4,5-dimethanol, the 2-methyl group adds approximately 0.4–0.5 log units of lipophilicity without altering the hydrogen-bond donor count, potentially improving solubility characteristics in mixed aqueous-organic solvent systems used for solvothermal MOF synthesis [4]. This combination of retained N–H coordination capability and modulated lipophilicity makes the 2-methyl derivative a differentiated ligand choice for constructing metal-organic frameworks with tailored pore environments.

Epoxy Resin Curing Agents: Sterically Differentiated Imidazole Derivative for Latent Curing Applications

Imidazole derivatives are well-established curing agents for epoxy resins, and the position of ring substitution affects both curing kinetics and latency [2]. The target compound, bearing two reactive hydroxymethyl groups in addition to the imidazole catalytic core, offers a higher crosslinking functionality than simple 2-methylimidazole, while the 2-methyl substituent provides steric modulation of the imidazole N-3 lone-pair nucleophilicity compared with the non-methylated 4,5-bis(hydroxymethyl)imidazole [2][5]. This steric differentiation can translate into altered pot life and curing exotherm profiles, which are critical parameters in industrial epoxy formulation. Procurement of the 2-methyl derivative over the parent analog should be driven by formulation-specific latency and reactivity requirements.

Quote Request

Request a Quote for (2-Methyl-1H-imidazole-4,5-diyl)dimethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.